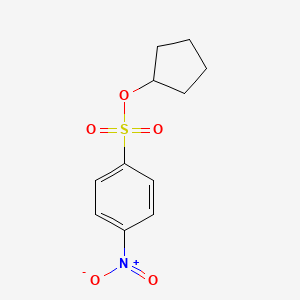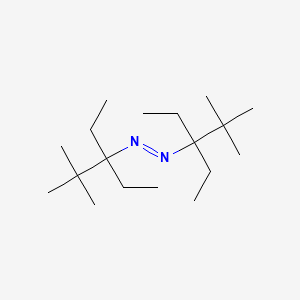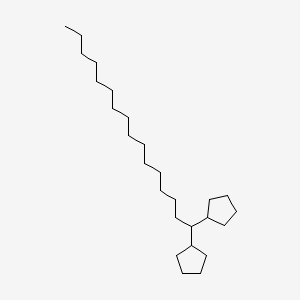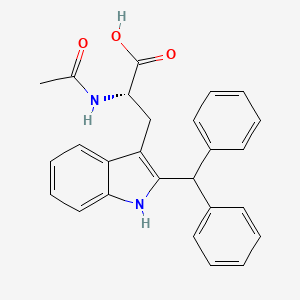
N-Acetyl-2-(diphenylmethyl)tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-2-(diphenylmethyl)tryptophan is a derivative of tryptophan, an essential amino acid. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and a diphenylmethyl group attached to the second carbon of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-(diphenylmethyl)tryptophan typically involves the acetylation of tryptophan followed by the introduction of the diphenylmethyl group. The process can be summarized as follows:
Acetylation of Tryptophan: Tryptophan is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyltryptophan.
Introduction of Diphenylmethyl Group: The N-acetyltryptophan is then reacted with diphenylmethyl chloride in the presence of a base such as sodium hydride to introduce the diphenylmethyl group at the second carbon of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-(diphenylmethyl)tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and diphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Scientific Research Applications
N-Acetyl-2-(diphenylmethyl)tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and protein interactions.
Medicine: Research has shown its potential in neuroprotection, particularly in conditions like Alzheimer’s disease.
Industry: The compound is used in the formulation of pharmaceuticals and as a stabilizer in protein solutions.
Mechanism of Action
The mechanism of action of N-Acetyl-2-(diphenylmethyl)tryptophan involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound modulates oxidative stress and enhances antioxidant enzyme activity, protecting neurons from damage.
Radioprotection: It neutralizes radiation-induced oxidative stress and protects DNA from damage.
Anti-inflammatory: The compound downregulates pro-inflammatory cytokines and reduces neuroinflammation.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: Known for its neuroprotective and radioprotective properties.
N-Acetyl-DL-tryptophan: Used in stabilizing protein solutions and reducing oxidative damage.
Uniqueness
N-Acetyl-2-(diphenylmethyl)tryptophan is unique due to the presence of the diphenylmethyl group, which enhances its stability and potential biological activity compared to other acetylated tryptophan derivatives.
Properties
CAS No. |
53924-42-8 |
|---|---|
Molecular Formula |
C26H24N2O3 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(2-benzhydryl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H24N2O3/c1-17(29)27-23(26(30)31)16-21-20-14-8-9-15-22(20)28-25(21)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,23-24,28H,16H2,1H3,(H,27,29)(H,30,31)/t23-/m0/s1 |
InChI Key |
IGNNDGRYXMRYNE-QHCPKHFHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=C(NC2=CC=CC=C21)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=C(NC2=CC=CC=C21)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)
![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)
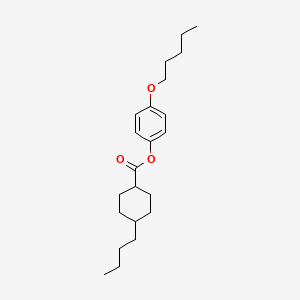
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
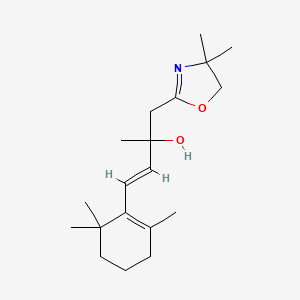
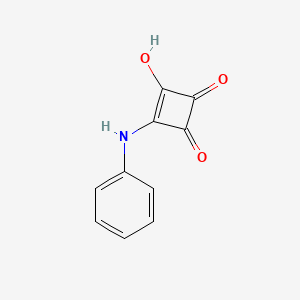

![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)
